
cis-3-Coumaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-coumaric acid is the cis-stereoisomer of 3-coumaric acid.
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior
cis-3-Coumaric acid, like other hydroxycinnamic acids, exhibits interesting photochemical behavior. Research indicates a significant trans-cis conversion during UV irradiation, with the highest conversion rates occurring between pH 5.0-7.0 (Kahnt, 1967). This property is significant for understanding the photophysics of certain biomolecules.
Photobiological and Photochemical Studies
The photoinduced cis-trans isomerization of this compound has been studied in the context of photoactive yellow protein chromophores. It is found that the isomerization occurs without detectable intermediates, highlighting its efficiency and potential applications in photobiological studies (Changenet-Barret et al., 2001).
Protective Effects Against Organ Damage
A study demonstrated the protective effects of p-Coumaric acid, which includes this compound, against liver and kidney damage induced by cisplatin in rats. This suggests its potential in mitigating side effects of certain chemotherapy drugs (Ekinci Akdemir et al., 2017).
Spectrophotometric Study
A spectrophotometric study of this compound highlighted its unique properties under different conditions, such as ionization behavior in various solvents, providing insights into its chemical properties and potential applications in analytical chemistry (Challice & Williams, 1965).
Biotransformation Studies
This compound has been used in biotransformation studies, where it was transformed into various compounds with antioxidant activities. Such studies are crucial for understanding its role in biological systems and potential applications in developing novel antioxidants (Liu et al., 2007).
Role in Plant Biology
Research into the metabolism of this compound in plants, such as its conversion into other compounds like coumarin, provides valuable insights into plant biology and potential agricultural applications (Stoker & Bellis, 1962).
Medicinal Potential
A comprehensive review of p-Coumaric acid, including this compound, highlights its medicinal importance. It is known for its antioxidant, antimicrobial, anticancer, and other health-beneficial properties, suggesting a wide range of potential therapeutic applications (Sharma et al., 2021).
Eigenschaften
CAS-Nummer |
25429-38-3 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(Z)-3-(3-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4- |
InChI-Schlüssel |
KKSDGJDHHZEWEP-PLNGDYQASA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C=C\C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


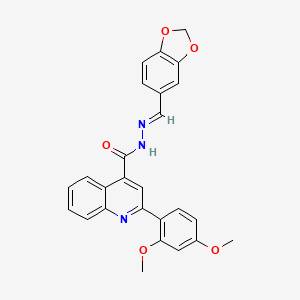
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
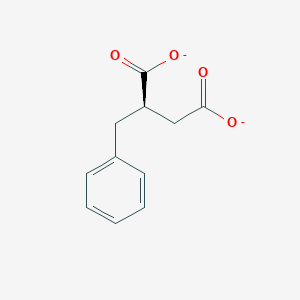

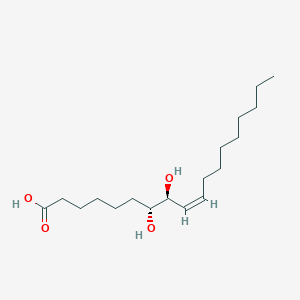

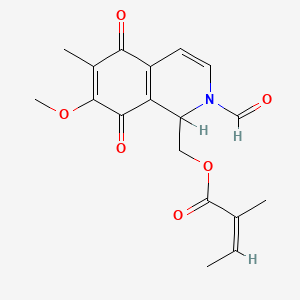

![butyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B1235582.png)
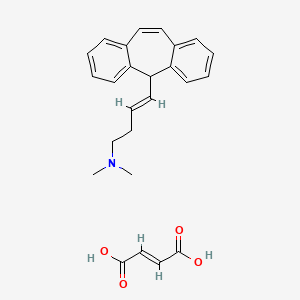
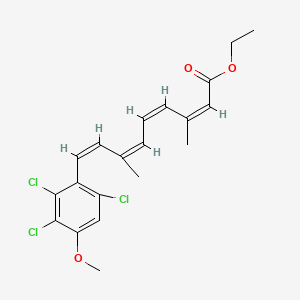

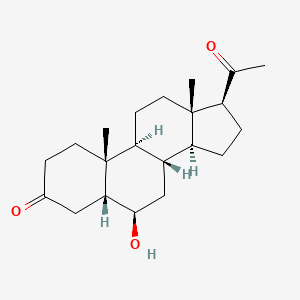
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)
